molecular formula C12H21NO5 B1457561 2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid CAS No. 1367774-02-4

2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid

Cat. No.: B1457561
CAS No.: 1367774-02-4
M. Wt: 259.3 g/mol
InChI Key: YMXWYGOCCMEURX-UHFFFAOYSA-N
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Description

“2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid” is a compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular formula of the compound is C12H20NO4 .


Chemical Reactions Analysis

Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight of the compound is 245.28 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Stereoselective Synthesis of Pipecolic Acid Derivatives :

    • A study showcased the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, demonstrating the vinylfluoro group as an effective acetonyl cation equivalent under acidic conditions. This methodology enables further synthesis of complex molecules, including (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing the versatility of related compounds in organic synthesis (Purkayastha et al., 2010).
  • Building Blocks for Combinatorial Synthesis :

    • Research on the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals highlights the utility of these compounds in the combinatorial solid-phase synthesis of peptide isosteres. The synthesis routes from simple starting materials to complex derivatives demonstrate the potential of these compounds in creating novel peptide analogs (Groth & Meldal, 2001).
  • Biosynthesis of 2-Hydroxyisobutyric Acid :

    • A notable study in microbial cell factories explored the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources, identifying a novel cobalamin-dependent CoA-carbonyl mutase. This enzyme converts 3-hydroxybutyric acid to 2-HIBA, offering insights into sustainable chemical production pathways from biobased materials (Rohwerder & Müller, 2010).
  • Chemoselective tert-Butoxycarbonylation :

    • The development of a novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for chemoselective protection of acidic proton-containing substrates, such as phenols and amines, underlines the innovation in protective group chemistry. This reagent facilitates high-yield, mild-condition reactions, enhancing synthetic efficiency in organic chemistry (Saito et al., 2006).
  • CO2 Reduction to Acetic Acid :

    • Investigating the conversion of CO2 to acetic acid on greigite Fe3S4 surfaces provides a glimpse into sustainable catalysts for producing commercially relevant organic acids. This study demonstrates the potential of low-cost catalysts in transforming CO2, highlighting the role of surface catalysis in addressing environmental challenges (Santos-Carballal et al., 2020).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine occurs .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-4-5-12(17,8-13)7-9(14)15/h17H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXWYGOCCMEURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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